N-(3-amino-4-methylphenyl)cyclopropanecarboxamide
Overview
Description
N-(3-amino-4-methylphenyl)cyclopropanecarboxamide is a chemical compound used for proteomics research . It has a molecular formula of C11H14N2O and a molecular weight of 190.24 .
Synthesis Analysis
A continuous flow microreactor system was developed to synthesize this compound . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process was complicated due to the coexistence of parallel by-products and serial by-products . A kinetic model was established to calculate the selectivity and conversion of the acylation reaction .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C11H14N2O .Chemical Reactions Analysis
The synthesis of this compound involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process is relatively complicated due to the different chemical environments of the two amine groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.24 . Further physical and chemical properties are not specified in the retrieved papers.Scientific Research Applications
Antiproliferative Activity
N-(3-amino-4-methylphenyl)cyclopropanecarboxamide has been explored for its potential in inhibiting the proliferation of cancer cells. A study by Lu et al. (2021) synthesized a compound with a similar structure and found significant inhibitory activity against some cancer cell lines, suggesting a potential avenue for antiproliferative applications in medical research (Lu et al., 2021).
Antibacterial and Antifungal Activities
Thiophene-3-carboxamide derivatives, which share a core structure with this compound, have been reported to exhibit antibacterial and antifungal properties. Vasu et al. (2003) described the synthesis and biological activity of two such compounds, demonstrating their effectiveness in combating microbial growth (Vasu et al., 2003).
Crystal Structure and Molecular Conformation Analysis
The crystal structure and molecular conformation of compounds structurally related to this compound have been the subject of detailed studies. The understanding of molecular conformations and interactions, such as hydrogen bonding patterns, is crucial for the development of novel compounds with specific biological activities. For instance, Casanovas et al. (2003) conducted a theoretical analysis of the conformational preferences of a phenylalanine cyclopropane analogue bearing two phenyl substituents, providing insights into its structural characteristics and potential biological implications (Casanovas et al., 2003).
Synthesis and Characterization of Analogues
The synthesis and characterization of analogues of this compound and related compounds are of significant interest for understanding their properties and potential applications. Studies like those conducted by Parella et al. (2013) on the direct arylation of C(sp3)-H bonds of cyclopropanes to produce di- and trisubstituted cyclopropanecarboxamides contribute to the development of novel compounds with potential biological or pharmacological activity (Parella et al., 2013).
properties
IUPAC Name |
N-(3-amino-4-methylphenyl)cyclopropanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-2-5-9(6-10(7)12)13-11(14)8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCQTJFDLUJCRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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